molecular formula C22H25ClN4O6S B299292 N-(2-chlorophenyl)-N-[2-(2-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoethyl]methanesulfonamide

N-(2-chlorophenyl)-N-[2-(2-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoethyl]methanesulfonamide

Cat. No. B299292
M. Wt: 509 g/mol
InChI Key: RTEHKIUERDYXQC-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-N-[2-(2-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoethyl]methanesulfonamide is a chemical compound that is commonly referred to as CORM-3. It is a metal carbonyl complex that has been extensively researched for its potential applications in the field of medicine. CORM-3 has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. In

Mechanism of Action

CORM-3 exerts its biological effects through the release of carbon monoxide (CO). CO has been found to act as a signaling molecule in the body, regulating a wide range of physiological processes. CORM-3 releases CO in a controlled manner, allowing for the targeted delivery of this important signaling molecule.
Biochemical and Physiological Effects:
CORM-3 has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and enhance the immune response. CORM-3 has also been found to have a protective effect on the cardiovascular system, reducing the risk of heart attack and stroke.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CORM-3 in lab experiments is its ability to release CO in a controlled manner. This allows for the targeted delivery of this important signaling molecule, without the risk of toxicity. However, CORM-3 can be difficult to synthesize and may be expensive to obtain.

Future Directions

There are many potential future directions for research on CORM-3. One area of interest is the development of new synthetic methods for producing this compound. Another area of interest is the exploration of its potential applications in the treatment of various diseases, including cancer and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of CORM-3 and its effects on various physiological processes.

Synthesis Methods

CORM-3 can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of tricarbonylchloro(η5-cyclopentadienyl)manganese(I) with 2-[(4-morpholinyl)carbonyl]benzaldehyde and 2-hydrazinyl-2-oxoethanol in the presence of triethylamine. The resulting product is then treated with methanesulfonyl chloride to yield CORM-3.

Scientific Research Applications

CORM-3 has been extensively researched for its potential applications in the field of medicine. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. CORM-3 has also been shown to have a protective effect on the cardiovascular system and to enhance the immune response.

properties

Product Name

N-(2-chlorophenyl)-N-[2-(2-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoethyl]methanesulfonamide

Molecular Formula

C22H25ClN4O6S

Molecular Weight

509 g/mol

IUPAC Name

2-(2-chloro-N-methylsulfonylanilino)-N-[(E)-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C22H25ClN4O6S/c1-34(30,31)27(20-5-3-2-4-19(20)23)15-21(28)25-24-14-17-6-8-18(9-7-17)33-16-22(29)26-10-12-32-13-11-26/h2-9,14H,10-13,15-16H2,1H3,(H,25,28)/b24-14+

InChI Key

RTEHKIUERDYXQC-ZVHZXABRSA-N

Isomeric SMILES

CS(=O)(=O)N(CC(=O)N/N=C/C1=CC=C(C=C1)OCC(=O)N2CCOCC2)C3=CC=CC=C3Cl

SMILES

CS(=O)(=O)N(CC(=O)NN=CC1=CC=C(C=C1)OCC(=O)N2CCOCC2)C3=CC=CC=C3Cl

Canonical SMILES

CS(=O)(=O)N(CC(=O)NN=CC1=CC=C(C=C1)OCC(=O)N2CCOCC2)C3=CC=CC=C3Cl

Origin of Product

United States

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